molecular formula C20H10Br2Cl3NO3 B11707697 3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide

3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide

Cat. No.: B11707697
M. Wt: 578.5 g/mol
InChI Key: FWHXCBMHSNBTOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chlorination and subsequent coupling reactions to introduce the benzoyl and hydroxybenzamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The halogen atoms and benzoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide stands out due to its specific halogenation pattern and the presence of both benzoyl and hydroxybenzamide groups.

Properties

Molecular Formula

C20H10Br2Cl3NO3

Molecular Weight

578.5 g/mol

IUPAC Name

3,5-dibromo-N-[2,5-dichloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C20H10Br2Cl3NO3/c21-10-5-14(19(28)15(22)6-10)20(29)26-16-8-12(24)7-13(17(16)25)18(27)9-1-3-11(23)4-2-9/h1-8,28H,(H,26,29)

InChI Key

FWHXCBMHSNBTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C(=CC(=C2)Cl)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)Cl)Cl

Origin of Product

United States

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